G→A Transition Mutational Signature
In primer extension assays using the Klenow fragment of E. coli DNA polymerase I, N2-Me-dG exhibits a specific and quantifiable miscoding preference. The primary correct base (dCMP) is incorporated opposite the lesion, but a significant misincorporation of dTMP (9.4%) is also observed [1]. Kinetic analysis reveals that the frequency of dTMP insertion is only 1.2-fold lower than that of dCMP, and chain extension from the dT:N2-Me-dG mispair is only 2.1-fold lower than from the correct dC:N2-Me-dG pair [1]. This contrasts sharply with the O6-methyl-dG lesion, which is highly promutagenic and primarily causes G→A transitions with much higher efficiency, and the 8-methyl-dG lesion, which generates G→C and G→T transversions and deletions [REFS-2, REFS-3].
| Evidence Dimension | Miscoding Specificity and Frequency |
|---|---|
| Target Compound Data | N2-Me-dG: 9.4% dTMP misincorporation; insertion frequency for dTMP is 1.2x lower than dCMP; extension frequency from dT:N2-Me-dG is 2.1x lower than from dC:N2-Me-dG. |
| Comparator Or Baseline | O6-methyl-dG: Highly mutagenic, efficient G→A transitions. 8-methyl-dG: Generates G→C, G→T transversions and deletions. |
| Quantified Difference | N2-Me-dG induces G→A transitions at a moderate, quantifiable rate, distinguishing it from the high-efficiency mutagen O6-Me-dG and the distinct mutational spectrum of 8-Me-dG. |
| Conditions | In vitro primer extension assays using the Klenow fragment of E. coli DNA polymerase I (exo-) and site-specifically modified oligodeoxynucleotides. |
Why This Matters
This defined mutational signature allows researchers to use N2-Me-dG as a calibrated tool to study G→A transition mutagenesis in a controlled manner, without the confounding high mutagenicity of O6-alkyl lesions.
- [1] Yasui M, Matsui S, Ihara M, Laxmi YR, Shibutani S, Matsuda T. Translesional synthesis on a DNA template containing N2-methyl-2'-deoxyguanosine catalyzed by the Klenow fragment of Escherichia coli DNA polymerase I. Nucleic Acids Res. 2001 May 1;29(9):1994-2001. View Source
- [2] Guengerich FP, et al. Mechanisms of Insertion of dCTP and dTTP Opposite the DNA Lesion O6-Methyl-2'-deoxyguanosine by Human DNA Polymerase η. J Biol Chem. 2016;291(46):24123-24132. View Source
- [3] Kohda K, Tsunomoto H, Minoura Y, Tanabe K, Shibutani S. Synthesis, miscoding specificity, and thermodynamic stability of oligodeoxynucleotide containing 8-methyl-2'-deoxyguanosine. Chem Res Toxicol. 1996 Nov;9(8):1278-84. View Source
